Serotonin O-sulfate

Beschreibung

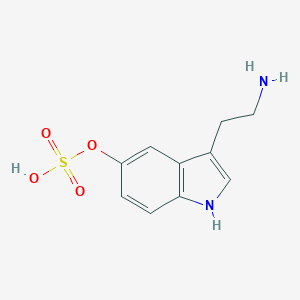

Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-(2-aminoethyl)-1H-indol-5-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c11-4-3-7-6-12-10-2-1-8(5-9(7)10)16-17(13,14)15/h1-2,5-6,12H,3-4,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWYSGGSCOOBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2906-14-1 (sulfate) | |

| Record name | 5-Hydroxytryptamine O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90167515 | |

| Record name | 5-Hydroxytryptamine O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16310-20-6 | |

| Record name | 5-Hydroxytryptamine O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytryptamine O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Serotonin O-Sulfate in the Central Nervous System: An Unexplored Frontier in Neurobiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (5-hydroxytryptamine, 5-HT), a pivotal monoamine neurotransmitter, governs a vast array of physiological and behavioral processes within the central nervous system (CNS), including mood, sleep, appetite, and cognition.[1][2] Its metabolism is a critical determinant of serotonergic signaling, and while oxidative deamination by monoamine oxidase is the most studied pathway, conjugation reactions such as sulfation also play a role.[3] This technical guide delves into the current, albeit limited, understanding of Serotonin O-Sulfate, a primary sulfated metabolite of serotonin in the CNS. Despite its confirmed presence in the brain, its physiological role remains largely enigmatic, presenting a significant knowledge gap and a potential area for novel therapeutic exploration. This document summarizes the known biochemistry of Serotonin O-Sulfate, details the methodologies for its detection, and highlights the critical questions that remain unanswered regarding its function in the central nervous system.

Introduction to Serotonin and its Metabolism

Serotonin is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process involving tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC).[4][5] Once released into the synaptic cleft, its action is terminated by reuptake via the serotonin transporter (SERT) and subsequent metabolic degradation.[1] The primary metabolic pathway involves monoamine oxidase A (MAO-A), which converts serotonin to 5-hydroxyindoleacetaldehyde, followed by oxidation to 5-hydroxyindoleacetic acid (5-HIAA) by aldehyde dehydrogenase.[3]

An alternative, less-characterized metabolic pathway is sulfation, a Phase II conjugation reaction catalyzed by sulfotransferase enzymes (SULTs). This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of serotonin, forming Serotonin O-Sulfate.

Synthesis and Presence of Serotonin O-Sulfate in the CNS

The sulfation of serotonin is catalyzed by the cytosolic enzyme sulfotransferase 1A3 (SULT1A3), also known as monoamine-sulfating phenol sulfotransferase.[6] Studies have confirmed the expression of SULT1A3 in the human brain, indicating the capacity for local synthesis of Serotonin O-Sulfate within the CNS.[6] The presence of Serotonin O-Sulfate has been directly demonstrated in human brain microdialysis and cerebrospinal fluid (CSF) samples, confirming its existence as an endogenous metabolite in the human brain.[7] The quantitative results from these studies suggest that sulfonation is a more prominent Phase II metabolism pathway for monoamines in the human brain than glucuronidation.[7]

dot

Physiological Role: The Great Unknown

Despite the confirmed presence and synthesis of Serotonin O-Sulfate in the CNS, its physiological role remains a significant mystery. To date, there is a notable absence of published research investigating the direct effects of this metabolite on neuronal function.

Receptor Binding Affinity

A thorough review of the scientific literature reveals no studies that have determined the binding affinities of Serotonin O-Sulfate for any of the 14 known serotonin receptor subtypes (5-HT1A-F, 5-HT2A-C, 5-HT3, 5-HT4, 5-HT5A, 5-HT6, 5-HT7).[1][8] This critical gap in knowledge means it is currently unknown whether Serotonin O-Sulfate can act as an agonist, antagonist, or allosteric modulator at any of these receptors. Without this fundamental data, it is impossible to construct any signaling pathways or predict its potential impact on serotonergic neurotransmission.

Electrophysiological and Behavioral Effects

Avenues for Future Research

The sulfation of small molecules in the brain, such as neurosteroids, can significantly alter their biological activity.[6] It is plausible that the addition of a sulfate group to serotonin could modulate its ability to cross the blood-brain barrier or interact with its receptors. However, it is more commonly accepted that sulfation serves as a detoxification pathway, increasing the water solubility of compounds to facilitate their elimination.[6] This would suggest that Serotonin O-Sulfate may be an inactive metabolite destined for clearance.

To elucidate the physiological role of Serotonin O-Sulfate, future research should prioritize:

-

Receptor Binding Assays: Determining the binding affinities of Serotonin O-Sulfate for all known serotonin receptor subtypes.

-

In Vitro Electrophysiology: Assessing the effects of Serotonin O-Sulfate on the firing patterns of serotonergic and other neurons in brain slice preparations.

-

In Vivo Behavioral Studies: Investigating the behavioral effects of intracerebroventricular administration of Serotonin O-Sulfate in rodent models, focusing on behaviors modulated by serotonin such as anxiety, depression, and social interaction.[9][10][11]

-

Pharmacokinetic Studies: Characterizing the transport and clearance mechanisms of Serotonin O-Sulfate within the CNS.

Quantitative Data

The available quantitative data for Serotonin O-Sulfate in the CNS is limited. One study quantified its basal levels in human plasma.[12]

| Analyte | Matrix | Basal Concentration Range | N | Reference |

| Serotonin O-Sulfate | Human Plasma | 0.9 - 2.8 ng/mL | 4 | [12] |

Experimental Protocols

Quantification of Serotonin O-Sulfate in Human Plasma by LC-MS

This protocol is adapted from a study that successfully quantified Serotonin O-Sulfate in human plasma.[12]

1. Sample Preparation:

- Collect whole blood in EDTA-containing tubes.

- Centrifuge at 3000 rpm for 10 minutes to separate plasma.

- Store plasma at -80°C until analysis.

- For analysis, spike 100 µL of plasma with a known concentration of Serotonin O-Sulfate standard solution (for standard addition method) or with water.

- Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

- Vortex mix and centrifuge at 10,000 rpm for 10 minutes.

- Load the supernatant onto a HybridSPE cartridge for phospholipid removal.

- Collect the eluate for LC-MS analysis.

2. LC-MS/MS Analysis:

- LC System: An ultra-performance liquid chromatography (UPLC) system.

- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like formic acid.

- MS System: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

- MRM Transitions: Specific precursor-to-product ion transitions for Serotonin O-Sulfate would need to be optimized.

dot

Conclusion

Serotonin O-Sulfate is a confirmed, endogenously produced metabolite of serotonin within the central nervous system. However, a significant chasm exists in our understanding of its physiological role. The absence of data on its interaction with serotonin receptors, as well as its electrophysiological and behavioral effects, renders its function in the CNS speculative at best. It may represent a simple inactivation and clearance product, or it could possess currently unknown neuromodulatory properties. The methodologies for its detection are established, paving the way for future investigations to unravel the mysteries of this understudied molecule. Elucidating the function of Serotonin O-Sulfate could open new avenues for understanding serotonergic signaling in both health and disease, and may reveal novel targets for therapeutic intervention. The field is ripe for exploration by researchers and drug development professionals seeking to expand the frontiers of neuropharmacology.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 4. Frontiers | The Role of Serotonin beyond the Central Nervous System during Embryogenesis [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 9. The influence of serotonin depletion on rat behavior in the Vogel test and brain 3H-zolpidem binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Serotonin drives aggression and social behaviors of laboratory male mice in a semi-natural environment [frontiersin.org]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 12. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Architecture of Serotonin O-sulfate Synthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfation, a critical phase II metabolic reaction, plays a pivotal role in the homeostasis and biotransformation of a myriad of endogenous and xenobiotic compounds. This guide provides an in-depth examination of the enzymatic synthesis of Serotonin O-sulfate, a significant metabolite of the neurotransmitter serotonin. We focus on the primary catalysts, the sulfotransferase (SULT) enzymes, detailing their kinetic properties, the biochemical pathways of requisite substrates, and the experimental methodologies used for their characterization. This document serves as a technical resource for professionals engaged in neuroscience research and the development of therapeutics targeting serotonergic pathways.

Introduction to Serotonin Sulfation

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter integral to the regulation of mood, sleep, appetite, and numerous other physiological processes.[1] The metabolic fate of serotonin is diverse, involving oxidation by monoamine oxidase (MAO) as a primary degradation pathway.[1][2] Additionally, conjugation reactions, such as sulfation, contribute to the regulation of its bioavailability.[3][4]

The sulfation of serotonin involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 5-hydroxyl group of serotonin.[3][5] This reaction is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs).[6] The resulting product, Serotonin O-sulfate, is more water-soluble than serotonin, facilitating its excretion and effectively inactivating the neurotransmitter.[3] Understanding the enzymes that govern this process is crucial for comprehending serotonin homeostasis and identifying potential targets for pharmacological intervention.

The Primary Catalyst: Sulfotransferase 1A3 (SULT1A3)

Extensive research has identified SULT1A3 , also known as monoamine-preferring phenol sulfotransferase (M-PST), as the principal enzyme responsible for the sulfation of serotonin and other catecholamines like dopamine and norepinephrine in humans.[3][6][7][8] While other SULT isoforms, such as the broadly specific SULT1A1, are present in the brain, SULT1A3 exhibits a higher affinity and catalytic efficiency for monoamine neurotransmitters.[6][9]

SULT1A3 is a cytosolic enzyme that catalyzes the transfer of a sulfonate group from PAPS to its substrate.[8] Its substrate specificity is crucial for regulating the levels of key neurotransmitters.[6] Genetic variations, specifically single nucleotide polymorphisms (SNPs), in the SULT1A3 gene can lead to the expression of allozymes with differing enzymatic activities, potentially influencing individual responses to drugs and predisposition to neurological conditions.[3]

Biochemical Pathways in Serotonin O-Sulfate Synthesis

The synthesis of Serotonin O-sulfate is dependent on the availability of two key molecules: the substrate, serotonin, and the sulfonate donor, PAPS. Both are produced through distinct multi-step enzymatic pathways.

Serotonin Biosynthesis Pathway

Serotonin synthesis begins with the essential amino acid L-tryptophan.[2][10] The pathway is a two-step process primarily occurring in serotonergic neurons.[2][11]

-

Hydroxylation: Tryptophan hydroxylase (TPH), the rate-limiting enzyme, converts L-tryptophan to 5-hydroxytryptophan (5-HTP).[2][10][11] This step requires molecular oxygen and a pteridine cofactor.[2]

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) then rapidly converts 5-HTP to 5-hydroxytryptamine (serotonin).[2][12]

PAPS Biosynthesis Pathway

The universal sulfonate donor, PAPS, is synthesized in the cytosol from inorganic sulfate and ATP through a two-step reaction catalyzed by the bifunctional enzyme PAPS synthase (PAPSS).[13][14][15]

-

Adenylylation: The ATP sulfurylase domain of PAPSS catalyzes the reaction of ATP and inorganic sulfate (SO₄²⁻) to form adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi).[14]

-

Phosphorylation: The APS kinase domain of PAPSS then phosphorylates the 3'-hydroxyl group of APS using another molecule of ATP to yield PAPS and ADP.[14]

The Final Sulfation Reaction

With both substrates available, SULT1A3 catalyzes the final step, transferring the sulfonate group from PAPS to serotonin.

Quantitative Analysis of SULT1A3 Activity

The enzymatic efficiency of SULT1A3 towards serotonin has been characterized through kinetic studies. These analyses typically determine the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax). These parameters are essential for comparing the activity of different enzyme variants and understanding the enzyme's role in metabolic pathways.

| Enzyme Variant | Substrate | Apparent Km (μM) | Reference |

| SULT1A3 (Wild-Type) | Serotonin | 10.4 ± 1.2 | [3] |

| SULT1A3 (Wild-Type) | Dopamine | 12.3 ± 1.4 | [3] |

| SULT1A3 (Wild-Type) | 6-Hydroxydopamine | 2.0 ± 0.3 | [7] |

| SULT1A3 (Wild-Type) | 7-Hydroxyserotonin | 1.3 ± 0.2 | [7] |

Note: Data is compiled from studies on purified recombinant human SULT1A3 allozymes. Kinetic parameters can vary based on experimental conditions.

Experimental Protocols

The characterization of sulfotransferase activity involves recombinant protein production, enzymatic assays, and analytical detection methods.

Recombinant SULT1A3 Expression and Purification

A reliable source of pure enzyme is critical for kinetic and structural studies.

Objective: To produce and purify active recombinant human SULT1A3.

Methodology:

-

Cloning: The cDNA encoding human SULT1A3 is cloned into an expression vector, often with a fusion tag (e.g., Glutathione S-transferase, GST) to facilitate purification. The pGEX-2T vector is commonly used.[3]

-

Expression: The expression vector is transformed into a suitable host, typically E. coli (e.g., strain BL21). Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or enzymatic digestion (e.g., lysozyme) in a suitable lysis buffer.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the fusion protein is applied to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins).

-

Elution: After washing the column to remove unbound proteins, the tagged SULT1A3 is eluted using a solution containing a competitive ligand (e.g., reduced glutathione).

-

Tag Cleavage (Optional): If required, the affinity tag can be cleaved from SULT1A3 using a specific protease (e.g., thrombin). A further chromatography step may be needed to separate the cleaved tag and protease from the pure enzyme.

-

Purity Analysis: The purity of the final enzyme preparation is assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).[16]

Sulfotransferase Activity Assay (Radiometric Method)

Radiometric assays are highly sensitive and widely used for measuring SULT activity.

Objective: To quantify the rate of serotonin sulfation by purified SULT1A3.

Principle: The assay measures the transfer of a radiolabeled sulfonate group from [³⁵S]PAPS to serotonin. The resulting [³⁵S]Serotonin O-sulfate is then separated from unreacted [³⁵S]PAPS and quantified.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing:

-

Purified recombinant SULT1A3 enzyme.

-

Serotonin at various concentrations (to determine kinetic parameters).

-

Radiolabeled [³⁵S]PAPS.

-

Dithiothreitol (DTT) to maintain a reducing environment.

-

-

Incubation: The reaction is initiated by adding the enzyme or substrate and incubated at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear over time.

-

Reaction Termination: The reaction is stopped by adding a solution like barium hydroxide/zinc sulfate or by flash freezing.

-

Separation: The radiolabeled product ([³⁵S]Serotonin O-sulfate) is separated from the unreacted [³⁵S]PAPS. This can be achieved by various methods, including thin-layer chromatography (TLC) or dot-blotting onto an anion-exchange membrane which retains the negatively charged [³⁵S]PAPS while the product is washed through.[5]

-

Quantification: The amount of radioactivity in the product fraction is measured using liquid scintillation counting.

-

Data Analysis: The specific activity is calculated (e.g., in nmol of product formed per minute per mg of enzyme).[3] Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Detection and Quantification of Serotonin O-sulfate

Non-radiometric methods are also employed, particularly for analyzing samples from in vivo or cell-based experiments.

Objective: To detect and quantify Serotonin O-sulfate.

Methodology (HPLC):

-

Sample Preparation: Biological samples (e.g., urine, plasma, cell culture media) may require a solid-phase extraction (SPE) or protein precipitation step to remove interfering substances.

-

Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18 reverse-phase). A mobile phase gradient (e.g., acetonitrile and water with a modifying agent like formic acid) is used to separate Serotonin O-sulfate from serotonin and other metabolites.

-

Detection: The eluting compounds can be detected by:

-

UV-Vis Detector: Monitoring absorbance at a specific wavelength.

-

Mass Spectrometry (MS): An LC-MS system provides high sensitivity and specificity by detecting the mass-to-charge ratio of the target molecule, confirming its identity and providing accurate quantification.

-

-

Quantification: The concentration of Serotonin O-sulfate is determined by comparing its peak area to a standard curve generated from known concentrations of a synthesized Serotonin O-sulfate standard.[17]

Conclusion

The sulfation of serotonin by SULT1A3 represents a key metabolic pathway that regulates the bioavailability of this essential neurotransmitter. The synthesis of Serotonin O-sulfate is a well-defined process, contingent on the upstream production of both serotonin and the co-substrate PAPS. A thorough understanding of the enzymes involved, their kinetic properties, and the methodologies used to study them is fundamental for advancing research in neuropharmacology and developing novel therapeutic strategies for a range of neurological and psychiatric disorders. The data and protocols presented in this guide offer a comprehensive technical foundation for professionals in this field.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression and Localization of Cytosolic Sulfotransferase (SULT) 1A1 and SULT1A3 in Normal Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxylated serotonin and dopamine as substrates and inhibitors for human cytosolic SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. Sulfotransferases: SULT Genes, Phase II Detoxification, and Sulfur [geneticlifehacks.com]

- 10. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 11. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 12. youtube.com [youtube.com]

- 13. Reactome | Transport and metabolism of PAPS [reactome.org]

- 14. researchgate.net [researchgate.net]

- 15. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. academic.oup.com [academic.oup.com]

The Endogenous Function of Serotonin O-Sulfate: A Technical Guide for Researchers

An In-depth Examination of a Major Serotonin Metabolite

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, plays a pivotal role in a vast array of physiological processes, including the regulation of mood, sleep, appetite, and cognition.[1][2] Its signaling is tightly controlled through a complex network of synthesis, receptor binding, transport, and metabolism. While the primary catabolic pathway for serotonin in the central nervous system involves oxidative deamination by monoamine oxidase (MAO) to form 5-hydroxyindoleacetic acid (5-HIAA), another significant metabolic route is sulfation, leading to the formation of Serotonin O-sulfate (5-HT-SO4).[3][4] This technical guide provides a comprehensive overview of the current scientific understanding of the endogenous function of Serotonin O-sulfate, with a focus on its biosynthesis, metabolism, and known physiological relevance, tailored for researchers, scientists, and drug development professionals.

Biosynthesis of Serotonin O-Sulfate

The formation of Serotonin O-sulfate is an enzymatic process catalyzed by a family of phase II metabolizing enzymes known as sulfotransferases (SULTs). These cytosolic enzymes mediate the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of serotonin.

Key Sulfotransferase Isoforms

In humans, the sulfation of serotonin is primarily carried out by the SULT1A subfamily, with SULT1A3 (also known as monoamine-sulfating phenol sulfotransferase) being the main enzyme responsible for this reaction.[1][2] SULT1A1 also demonstrates the ability to sulfate serotonin, although with different kinetic properties.[1]

Enzyme Kinetics

The efficiency of serotonin sulfation by SULT1A3 has been characterized, providing valuable quantitative data for researchers. Kinetic parameters for the wild-type SULT1A3 and its allozymes have been determined.

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |

| Wild-type SULT1A3 | Serotonin | 71.38 ± 7.99 | Value not explicitly provided | Value not explicitly provided |

| SULT1A3-S8P | Serotonin | Value not explicitly provided | Higher than wild-type at 10 μM | Value not explicitly provided |

| SULT1A3-R9C | Serotonin | Value not explicitly provided | Lower than wild-type at 10 μM | Value not explicitly provided |

| SULT1A3-R144C | Serotonin | Value not explicitly provided | Lower than wild-type at 10 μM | Value not explicitly provided |

| SULT1A3-N235T | Serotonin | Value not explicitly provided | Lower than wild-type at 10 μM | Value not explicitly provided |

Note: The table summarizes available kinetic data for serotonin sulfation by SULT1A3 allozymes. A complete dataset for Vmax and catalytic efficiency is not available in the provided search results. The Km for wild-type SULT1A3 with serotonin as a substrate has been reported as 71.38 ± 7.99 μM.[1] At a substrate concentration of 10 μM, the SULT1A3-S8P allozyme showed slightly higher activity than the wild-type, while several other allozymes (R9C, R144C, N235T) displayed lower activity.[2]

The biosynthesis of Serotonin O-sulfate can be visualized as a key step in the metabolic cascade of serotonin.

Metabolism and Excretion

Following its formation, Serotonin O-sulfate is generally considered to be a terminal metabolite destined for excretion. The addition of the sulfate group significantly increases the water solubility of the serotonin molecule, facilitating its clearance from the body, primarily through the kidneys and into the urine.[1]

Interaction with Monoamine Oxidase (MAO)

Monoamine oxidase (MAO) is the primary enzyme responsible for the degradation of serotonin.[4] However, the sulfated form, Serotonin O-sulfate, is not a substrate for MAO.[5] This indicates that once serotonin is sulfated, it is committed to a metabolic pathway independent of the oxidative deamination route.

Role of Sulfatases

The potential for enzymatic cleavage of the sulfate group from Serotonin O-sulfate by sulfatases, which would regenerate serotonin, is a theoretical possibility. Sulfatases are a class of enzymes that hydrolyze sulfate esters.[6] However, there is currently no direct evidence to suggest that specific sulfatases actively convert Serotonin O-sulfate back to serotonin in vivo as a regulated physiological process. The general understanding is that sulfation of xenobiotics and endogenous molecules like serotonin is a step towards inactivation and elimination.[2]

The metabolic fate of serotonin, including the sulfation pathway, is depicted in the following diagram.

Endogenous Function and Physiological Significance

Despite being a significant metabolite of serotonin, there is a notable lack of evidence to support a direct, independent signaling role for Serotonin O-sulfate. The current body of scientific literature suggests that its primary endogenous function is that of an inactive metabolite.

Receptor Binding Profile

Comprehensive searches of the scientific literature have not yielded any studies demonstrating that Serotonin O-sulfate binds with any significant affinity to any of the known serotonin receptor subtypes (5-HT1 to 5-HT7) or other neuronal receptors. The sulfation of the hydroxyl group on the indole ring of serotonin likely alters its chemical properties to an extent that it no longer effectively interacts with the binding pockets of serotonin receptors.

Physiological Effects

There is a paucity of research on the direct physiological effects of Serotonin O-sulfate administration. Studies have focused on its quantification as a biomarker rather than its potential as an active signaling molecule. One study involving the intravenous injection of Serotonin O-sulfate in monkeys was aimed at understanding its transport and origin in the central nervous system rather than its pharmacological effects.[7]

Role as a Biomarker

The detection and quantification of Serotonin O-sulfate in biological fluids such as plasma and cerebrospinal fluid (CSF) holds promise for its use as a biomarker of serotonin metabolism.[8][9] Changes in the levels of Serotonin O-sulfate could potentially reflect alterations in the activity of sulfotransferase enzymes or shifts in the overall metabolic flux of serotonin, which may be relevant in various physiological and pathological states, including neuropsychiatric disorders.

Quantitative Data

The concentration of endogenous Serotonin O-sulfate in human plasma has been quantified using liquid chromatography-mass spectrometry (LC-MS).

| Biological Fluid | Condition | Concentration (ng/mL) |

| Human Plasma | Basal (Pilot Study) | 0.9 - 2.8 |

| Human Plasma | 1 hour post-5-HTP (100mg) (Pilot Study) | 22.6 |

| Human Plasma | Basal (Main Study) | 19.2 (average) |

| Human Plasma | 1 hour post-5-HTP (100mg) (Main Study) | 15.7 (average) |

Note: Data from a study involving healthy volunteers. The post-5-HTP administration results showed variability, with some individuals showing an increase and others a decrease in plasma Serotonin O-sulfate levels.[8][10]

Experimental Protocols

Quantification of Serotonin O-Sulfate in Human Plasma by LC-MS

A detailed method for the quantification of Serotonin O-sulfate in human plasma has been described and validated.[9]

1. Sample Preparation:

- Plasma samples are deproteinized by the addition of acetonitrile containing 1% formic acid.

- The mixture is centrifuged, and the supernatant is loaded onto a solid-phase extraction (SPE) cartridge (e.g., HybridSPE).

- The eluate is collected for LC-MS analysis.

2. Liquid Chromatography:

- Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters Acquity BEH HILIC, 1.7 μm, 2.1 × 100 mm) is used for separation.

- Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B) is employed.

- Flow Rate: Approximately 0.2 mL/min.

3. Mass Spectrometry:

- Ionization: Positive ion electrospray ionization (ESI+).

- Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

- MRM Transition: For Serotonin O-sulfate, the specific parent and daughter ion masses are monitored to ensure specificity and sensitivity.

The workflow for this experimental protocol is illustrated below.

In Vitro Serotonin Sulfation Assay

An established protocol for measuring the sulfating activity of SULT enzymes towards serotonin can be adapted for various research purposes.[1]

1. Reaction Mixture:

- Purified SULT enzyme (e.g., recombinant SULT1A3).

- Serotonin as the substrate at varying concentrations.

- Radioactively labeled PAPS (PAP[³⁵S]) as the sulfate donor.

- Buffer at a physiological pH (e.g., pH 7.4).

2. Incubation:

- The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 10 minutes).

3. Separation:

- The reaction is stopped, and the reaction mixture is spotted onto a thin-layer chromatography (TLC) plate.

- The sulfated product (³⁵S-Serotonin O-sulfate) is separated from the unreacted PAP[³⁵S].

4. Detection and Quantification:

- The TLC plate is exposed to X-ray film (autoradiography) to visualize the radioactive spots.

- The spot corresponding to ³⁵S-Serotonin O-sulfate is excised, and the radioactivity is quantified using a scintillation counter.

Conclusion and Future Directions

The current body of scientific evidence strongly indicates that the primary endogenous role of Serotonin O-sulfate is that of an inactive metabolite of serotonin, facilitating its clearance from the body. Its biosynthesis via sulfotransferase enzymes, particularly SULT1A3, is a well-characterized pathway. While there is a lack of evidence for a direct signaling function of Serotonin O-sulfate through receptor binding or other mechanisms, its quantification in biological fluids presents a valuable opportunity for its use as a biomarker of serotonin metabolism.

Future research in this area could focus on:

-

Comprehensive Screening: Conducting broad screening assays to definitively rule out any potential interactions of Serotonin O-sulfate with a wide range of receptors and enzymes.

-

Investigating Sulfatase Activity: Exploring the possibility of specific sulfatases that may regulate the levels of Serotonin O-sulfate and potentially regenerate serotonin under certain physiological or pathological conditions.

-

Clinical Biomarker Validation: Further studies to validate the utility of plasma or CSF levels of Serotonin O-sulfate as a reliable biomarker for altered serotonin metabolism in neuropsychiatric and other disorders.

For researchers and professionals in drug development, understanding the metabolic fate of serotonin, including the sulfation pathway, is crucial for evaluating the pharmacokinetics and pharmacodynamics of serotonergic drugs and for the discovery of novel therapeutic targets and biomarkers.

References

- 1. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. The serotonin signaling system: from basic understanding to drug development for functional GI disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis - PMC [pmc.ncbi.nlm.nih.gov]

Serotonin O-Sulfate: An In-Depth Technical Guide on a Primary Serotonin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, undergoes extensive metabolism to regulate its physiological and pathological effects. While the oxidative deamination pathway leading to 5-hydroxyindoleacetic acid (5-HIAA) is well-characterized, the sulfation pathway, producing serotonin O-sulfate (5-HT-O-S), represents a significant yet less explored metabolic route. This technical guide provides a comprehensive overview of serotonin O-sulfate, focusing on its biosynthesis, quantification, and potential physiological significance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

Serotonin plays a crucial role in a vast array of physiological processes, including mood regulation, sleep, appetite, and gastrointestinal function.[1][2] The precise control of serotonin levels is paramount, as dysregulation is implicated in numerous psychiatric and peripheral disorders.[3] Metabolic inactivation is a key mechanism for maintaining serotonin homeostasis. Sulfation, a phase II biotransformation reaction, is emerging as an important pathway in the metabolism of serotonin. This reaction, catalyzed by sulfotransferase enzymes, results in the formation of serotonin O-sulfate. Understanding the dynamics of this metabolic pathway is essential for a complete picture of serotonergic signaling and may unveil novel therapeutic targets and diagnostic biomarkers.[4]

Biosynthesis of Serotonin O-Sulfate

The primary enzyme responsible for the sulfation of serotonin in humans is sulfotransferase 1A3 (SULT1A3), also known as dopamine sulfotransferase.[5] SULT1A3 exhibits a high affinity for dopamine and other monoamines, including serotonin. The enzyme transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 5-hydroxyl group of serotonin, forming serotonin O-sulfate.

The Sulfation Reaction

The enzymatic reaction is as follows:

Serotonin + PAPS -> Serotonin O-sulfate + PAP

This conjugation increases the water solubility of serotonin, facilitating its excretion and reducing its biological activity at canonical serotonin receptors.

Caption: Biosynthesis of Serotonin O-Sulfate.

Quantitative Data

Plasma Concentrations of Serotonin O-Sulfate

Recent advances in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled the quantification of endogenous serotonin O-sulfate in human plasma.

| Population | Condition | Mean Basal Concentration (ng/mL) | Post-Stimulation Concentration (ng/mL) | Citation |

| Healthy Volunteers (Pilot Study) | Basal | 0.9 - 2.8 | 22.6 (1 hr post 100mg 5-HTP) | [4] |

| Healthy Volunteers (Main Study) | Basal | 19.2 | 15.7 (1 hr post 5-HTP) | [6] |

Kinetic Parameters of SULT1A3 for Serotonin

The enzymatic efficiency of SULT1A3 in catalyzing serotonin sulfation has been characterized, providing insights into the kinetics of this metabolic pathway.

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Citation |

| Wild-type human SULT1A3 | 71.38 ± 7.99 | - | - | [4] |

| HEK-SULT1A3 cell lysate | 6.17 | 13.94 pmol/min/mg | 2.26 | [7] |

| Recombinant SULT1A3 | 6.01 | 145.30 pmol/min/mg | 24.18 | [7] |

Experimental Protocols

Quantification of Serotonin O-Sulfate by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of serotonin O-sulfate in biological matrices.

Caption: Workflow for Serotonin O-Sulfate Quantification.

Methodology:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, cerebrospinal fluid (CSF), or urine, add an internal standard (e.g., deuterated serotonin O-sulfate).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 1% formic acid.

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Solid Phase Extraction (SPE):

-

Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elute the serotonin O-sulfate with a suitable elution solvent (e.g., methanol/water with formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the eluted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the analyte from other components using a reversed-phase column with a gradient elution.

-

Detect and quantify serotonin O-sulfate using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for serotonin O-sulfate should be optimized.

-

Radioenzymatic Assay for SULT1A3 Activity

This protocol outlines a method to determine the enzymatic activity of SULT1A3 towards serotonin using a radiolabeled co-substrate.

Caption: Workflow for SULT1A3 Activity Assay.

Methodology:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), a source of SULT1A3 enzyme (e.g., recombinant protein, cell lysate), and varying concentrations of serotonin.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the radiolabeled co-substrate, [³⁵S]PAPS.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds under linear conditions.

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile.

-

Separate the radiolabeled product, [³⁵S]serotonin O-sulfate, from the unreacted [³⁵S]PAPS using thin-layer chromatography (TLC).

-

-

Quantification:

-

Visualize the separated spots by autoradiography.

-

Excise the spot corresponding to [³⁵S]serotonin O-sulfate and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).

-

For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Physiological and Pathophysiological Significance

The precise physiological role of serotonin O-sulfate is not yet fully elucidated and remains an active area of investigation. However, based on the known functions of serotonin and the general impact of sulfation on bioactive molecules, several potential roles can be proposed.

A Detoxification and Elimination Pathway

Sulfation is a classic detoxification pathway that increases the water solubility of compounds, thereby facilitating their renal and biliary excretion. By converting serotonin to its sulfated conjugate, the body can efficiently clear excess serotonin, preventing potential overstimulation of serotonin receptors. This is particularly important in the periphery, where the majority of serotonin is produced and acts.

Modulation of Serotonergic Signaling

The formation of serotonin O-sulfate effectively removes active serotonin from the vicinity of its receptors. This metabolic inactivation likely plays a crucial role in terminating serotonergic signals in various tissues. While direct binding studies of serotonin O-sulfate to serotonin receptors are scarce, the addition of a bulky, charged sulfate group is generally expected to significantly reduce or abolish its affinity for these receptors.

Potential as a Biomarker

The presence of serotonin O-sulfate in accessible biological fluids like plasma and urine makes it a potential biomarker for assessing the overall activity of the serotonergic system.[4] Alterations in the levels of serotonin O-sulfate may reflect changes in serotonin synthesis, release, or metabolism, which could be relevant in psychiatric disorders such as depression, as well as in peripheral conditions like irritable bowel syndrome and cardiovascular diseases.

Future Directions

The study of serotonin O-sulfate is a burgeoning field with many unanswered questions. Future research should focus on:

-

Direct Biological Activity: Investigating the binding affinity of serotonin O-sulfate to the full spectrum of serotonin receptors and other potential molecular targets.

-

Signaling Pathways: Elucidating whether serotonin O-sulfate has any direct signaling roles independent of its function as a serotonin metabolite.

-

Clinical Relevance: Conducting larger clinical studies to validate the utility of serotonin O-sulfate as a biomarker for various diseases and for monitoring treatment responses.

-

Pharmacological Modulation: Exploring the potential of targeting SULT1A3 to modulate serotonin levels for therapeutic benefit.

Conclusion

Serotonin O-sulfate is a primary metabolite of serotonin, formed through the catalytic action of SULT1A3. Its formation represents a key pathway for the inactivation and clearance of serotonin. While its direct biological activities are still under investigation, the ability to accurately quantify serotonin O-sulfate in biological fluids opens up new avenues for research into the complexities of serotonergic signaling in health and disease. This technical guide provides a foundational resource for scientists and clinicians to further explore the role of this important metabolite.

References

- 1. A review of biogenic amines in fermented foods: Occurrence and health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]

- 5. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A narrative review on biogenic amines in fermented fish and meat products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Could peripheral 5-HT level be used as a biomarker for depression diagnosis and treatment? A narrative minireview [frontiersin.org]

Tissue Distribution of Serotonin O-Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a well-characterized monoamine neurotransmitter, plays a crucial role in a vast array of physiological processes within the central and peripheral nervous systems. While the metabolism of serotonin primarily through monoamine oxidase to 5-hydroxyindoleacetic acid (5-HIAA) is well-documented, another significant metabolic pathway involves sulfoconjugation, resulting in the formation of Serotonin O-sulfate (5-HT-O-S). This biotransformation is catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of serotonin.

The sulfation of serotonin is thought to be a mechanism for its inactivation and detoxification, rendering it more water-soluble for excretion. However, the precise physiological role and tissue-specific distribution of Serotonin O-sulfate are not as extensively characterized as its parent compound. This technical guide provides a comprehensive overview of the current knowledge on the tissue distribution of Serotonin O-sulfate, compiling available quantitative data, detailing experimental methodologies for its detection, and visualizing the key pathways and workflows involved. This information is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating the serotonergic system and its metabolites.

Quantitative Distribution of Serotonin O-Sulfate

Direct quantitative data for Serotonin O-sulfate in various tissues is limited in the current scientific literature. Most studies have focused on its detection and quantification in biofluids. The following tables summarize the available quantitative data for human plasma, brain microdialysis fluid, and cerebrospinal fluid.

Table 1: Concentration of Serotonin O-Sulfate in Human Plasma [1][2]

| Condition | Concentration (ng/mL) | Number of Subjects | Notes |

| Basal Level (Pilot Study) | 0.9 - 2.8 | 4 | Healthy volunteers. |

| Post-5-HTP Stimulation (Pilot Study) | 22.6 | 1 | 1 hour after 100 mg 5-HTP intake. |

| Basal Level (Main Study) | 19.2 (average) | 9 | Healthy volunteers. |

| Post-5-HTP Stimulation (Main Study) | 15.7 (average) | 9 | 1 hour after 100 mg 5-HTP intake. A decrease was observed in 6 out of 9 subjects. |

Table 2: Concentration of Serotonin O-Sulfate and Related Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid (CSF) [3]

| Analyte | Brain Microdialysis (Patient 1) (nM) | Brain Microdialysis (Patient 2) (nM) | Ventricular CSF (nM) | Lumbar CSF (nM) |

| Serotonin O-Sulfate (5-HT-S) | Not Reported | Not Reported | Not Detected | Not Detected |

| 5-HIAA-Sulfate (5-HIAA-S) | 380 - 550 | Not Reported | 1.5 - 4.5 | 10 - 20 |

| Serotonin (5-HT) | <0.2 | <1 | 0.1 - 0.3 | 0.05 - 0.15 |

| 5-HIAA | 90 - 110 | Not Reported | 100 - 200 | 150 - 250 |

Note: While Serotonin O-sulfate itself was not quantified in this particular brain study, the presence of its downstream metabolite, 5-HIAA-Sulfate, suggests that sulfation of the serotonin pathway occurs within the central nervous system.

Potential Sites of Serotonin O-Sulfate Synthesis: Tissue Distribution of Sulfotransferases

The presence and activity of sulfotransferase (SULT) enzymes that utilize serotonin as a substrate are strong indicators of the tissues where Serotonin O-Sulfate is likely synthesized. The SULT1A subfamily, particularly SULT1A3, has been identified as the primary enzyme responsible for the sulfation of serotonin and other phenolic monoamines.

Table 3: Tissue Distribution of Key Human Sulfotransferase Isoforms

| SULT Isoform | Primary Substrates | Key Tissue Distribution | Relevance to Serotonin Sulfation |

| SULT1A1 | Phenols, estrogens, thyroid hormones | Liver, gastrointestinal tract, lung, kidney, platelets, brain | May contribute to serotonin sulfation, although with lower affinity than SULT1A3. |

| SULT1A3 | Dopamine, Norepinephrine, Serotonin | Gastrointestinal tract (especially small intestine), platelets, liver (lower levels) | The principal enzyme responsible for serotonin sulfation. |

| SULT1E1 | Estrogens, DHEA | Liver, adrenal gland, endometrium, testis | Unlikely to be a major contributor to direct serotonin sulfation. |

The high expression of SULT1A3 in the gastrointestinal tract suggests that a significant portion of peripheral Serotonin O-sulfate may be generated in this region, where the majority of the body's serotonin is also produced. Its presence in platelets and the liver also points to these as sites of serotonin sulfation. While SULT1A1 is present in the brain, the specific contribution of different SULT isoforms to serotonin sulfation within the central nervous system requires further investigation.

Experimental Protocols

Protocol 1: Quantification of Serotonin O-Sulfate in Human Plasma by LC-MS[1]

This protocol outlines the liquid chromatography-mass spectrometry (LC-MS) method used for the quantification of Serotonin O-sulfate in human plasma samples.

1. Sample Preparation:

-

To 100 µL of plasma, add a known concentration of Serotonin O-sulfate internal standard.

-

Precipitate proteins by adding 300 µL of acetonitrile containing 1% formic acid.

-

Vortex and centrifuge the samples.

-

Load the supernatant onto a solid-phase extraction (SPE) cartridge for further purification.

-

Elute the analyte from the SPE cartridge and collect for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.1% Formic Acid in Water

-

Gradient: A gradient elution is used, starting with a high percentage of mobile phase A, which is gradually decreased to allow for the separation of polar analytes.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for Serotonin O-sulfate and its internal standard are monitored for quantification.

Protocol 2: Quantification of Serotonin O-Sulfate in Human Brain Microdialysis and CSF by UPLC-MS/MS[3]

This protocol details the ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the analysis of Serotonin O-sulfate and other neurotransmitter metabolites.

1. Sample Preparation:

-

Brain microdialysis and CSF samples are typically analyzed directly with minimal sample preparation, often just centrifugation to remove any particulate matter.

2. Ultra-Performance Liquid Chromatography (UPLC) Conditions:

-

Column: A sub-2 µm particle size reversed-phase column (e.g., C18) is commonly used for efficient separation.

-

Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to improve ionization.

-

Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid.

-

Gradient: A gradient elution is employed to separate a wide range of analytes with different polarities.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) for Serotonin O-sulfate.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

SRM/MRM Transitions: Specific transitions for each analyte are monitored to ensure selectivity and sensitivity.

Visualizations

Signaling and Metabolic Pathways

Caption: Serotonin Sulfation Pathway.

Experimental Workflow

Caption: LC-MS/MS Experimental Workflow.

Conclusion and Future Directions

The sulfation of serotonin to form Serotonin O-sulfate represents a key metabolic pathway with implications for regulating serotonin levels and activity. Current analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the reliable quantification of this metabolite in biological fluids. The available data indicates the presence of Serotonin O-sulfate in human plasma and suggests its formation within the central nervous system.

A significant knowledge gap remains concerning the quantitative distribution of Serotonin O-sulfate in various peripheral tissues. While the high expression of the SULT1A3 enzyme in the gastrointestinal tract strongly suggests this as a primary site of synthesis, direct measurement of Serotonin O-sulfate in intestinal and other tissues is needed to confirm this. Future research should focus on developing and applying robust extraction and analytical methods for the quantification of Serotonin O-sulfate in a wider range of biological matrices. Such studies will be crucial for a more complete understanding of the physiological and pathological roles of this serotonin metabolite and may open new avenues for therapeutic intervention in disorders related to serotonergic dysfunction.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Mass Spectrometric Analysis of Serotonin O-Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Serotonin O-sulfate is a metabolite of serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter involved in a wide range of physiological processes.[1][2] The quantification of serotonin O-sulfate can provide valuable insights into serotonin metabolism and its potential role in various pathological conditions.[3][4] This document provides detailed application notes and protocols for the analysis of serotonin O-sulfate using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM).

I. MRM Transitions for Serotonin O-Sulfate

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique used in tandem mass spectrometry for the quantification of molecules. It involves the selection of a specific precursor ion and its subsequent fragmentation into product ions. The monitoring of these specific transitions allows for the accurate quantification of the target analyte even in complex biological matrices.

For the analysis of serotonin O-sulfate, the following MRM transitions have been established. The molecule is ionized in positive mode.[5] The mass spectra of the molecular ion decay are associated with the elimination of ammonium (m/z 240) and sulfuric acid (m/z 160), with the latter being the most intense cleavage ion.[5]

Table 1: MRM Transitions and Mass Spectrometer Parameters for Serotonin O-Sulfate [5]

| Compound | MRM Transition (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Serotonin O-sulfate | 257 > 160 | 20 | 19 |

| Serotonin O-sulfate | 240 > 160 | 35 | 17 |

Note: The combined use of the ion transitions (257 > 160) + (240 > 160) is recommended for quantitative analysis due to the weak electrospray ionization of serotonin O-sulfate.[5]

II. Experimental Protocol: Quantification of Serotonin O-Sulfate in Human Plasma

This protocol is based on a validated liquid chromatography-mass spectrometry (LC-MS) method for the quantification of serotonin O-sulfate in human plasma.[3][4][5]

A. Materials and Reagents

-

Serotonin O-sulfate standard (Chemos GmbH)[6]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (≥18 MΩ·cm)

-

Methanol (LC-MS grade)

-

Human plasma samples

-

HybridSPE solid phase precipitation cartridges

B. Instrumentation

-

Liquid Chromatography System: Waters Acquity UPLC or equivalent

-

Mass Spectrometer: Waters Quattro Micro tandem quadrupole mass spectrometer or equivalent[5]

-

Analytical Column: Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm)[5]

-

Data Acquisition and Analysis Software: MassLynx 4.1 or equivalent[5]

C. Sample Preparation

-

Standard Curve Preparation: Prepare a stock solution of serotonin O-sulfate in 80% methanol.[5] From this stock, create a series of calibration standards in the concentration range of 10 to 225 ng/mL.[5]

-

Plasma Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.[5]

-

Vortex the mixture thoroughly.

-

Purify the sample using a HybridSPE solid phase precipitation cartridge according to the manufacturer's instructions.[5]

-

The eluted sample is ready for LC-MS/MS analysis.

-

D. Liquid Chromatography Method

-

Column: Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm)[5]

-

Mobile Phase A: Acetonitrile[5]

-

Mobile Phase B: 0.1% Formic acid in water[5]

-

Flow Rate: 0.2 mL/min[5]

-

Injection Volume: 5 µL[5]

-

Gradient Program: [5]

-

0.0 min: 85% A

-

2.5 min: 55% A

-

3.0 min: 55% A

-

5.0 min: 85% A

-

E. Mass Spectrometry Method

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions and Parameters: Refer to Table 1.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of serotonin O-sulfate in plasma samples.

Caption: Experimental workflow for serotonin O-sulfate analysis.

B. Metabolic Pathway of Serotonin to Serotonin O-Sulfate

This diagram shows the metabolic conversion of serotonin to serotonin O-sulfate, a key catabolic pathway.[7] The sulfation is catalyzed by the SULT1A3 enzyme.[8]

Caption: Metabolic pathway of serotonin to serotonin O-sulfate.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]

- 5. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]

Bioanalytical Method for the Quantification of Serotonin O-Sulfate in Human Plasma using LC-MS/MS

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter, is metabolized into various compounds, including Serotonin O-sulfate (5-HT-O-SO4). The quantification of this metabolite in biological matrices is essential for understanding serotonin metabolism and its potential role as a biomarker in various physiological and pathological conditions. This document provides a detailed protocol for a validated bioanalytical method for the determination of Serotonin O-sulfate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Serotonin Metabolism and Signaling Pathway

Serotonin is synthesized from the amino acid tryptophan. Its signaling is terminated by reuptake and subsequent metabolism. One of the metabolic pathways involves sulfation, catalyzed by sulfotransferase enzymes, to form Serotonin O-sulfate.

Experimental Protocol: LC-MS/MS Quantification of Serotonin O-Sulfate

This protocol is based on a validated method for the analysis of Serotonin O-sulfate in human plasma.[1]

Materials and Reagents

-

Serotonin O-sulfate reference standard

-

Human plasma (EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges (e.g., HybridSPE®)

Sample Preparation

The sample preparation involves protein precipitation followed by solid-phase extraction (SPE).

-

Protein Precipitation:

-

To 100 µL of human plasma, add 300 µL of 1% formic acid in acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances. A typical wash solution is 1 mL of 5% methanol in water.

-

Elute the Serotonin O-sulfate with an appropriate elution solvent, such as 1 mL of methanol containing 1% formic acid.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (85% Acetonitrile with 0.1% Formic Acid).

-

LC-MS/MS Conditions

Liquid Chromatography (LC):

| Parameter | Condition |

| Column | Acquity UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Acetonitrile |

| Mobile Phase B | 0.1% Formic Acid in Water |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.0 | |

| 3.1 | |

| 5.0 |

Tandem Mass Spectrometry (MS/MS):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | 257.1 > 160.1 |

| Cone Voltage | 30 V |

| Collision Energy | 20 eV |

Data Analysis and Quantification

Quantification is performed using a calibration curve prepared by spiking known concentrations of Serotonin O-sulfate reference standard into a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution).

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated bioanalytical method.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1 - 250 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Calibration Model | Linear, 1/x weighting |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |

| LLOQ | 1 | ± 20% | ≤ 20% |

| Low QC | 3 | ± 15% | ≤ 15% |

| Mid QC | 50 | ± 15% | ≤ 15% |

| High QC | 200 | ± 15% | ≤ 15% |

Table 3: Observed Concentrations in Human Plasma

| Population | Concentration Range (ng/mL) |

| Healthy Volunteers (Basal) | 0.9 - 2.8[1] |

| Healthy Volunteers (Post 5-HTP) | 1.2 - 22.6[1] |

Alternative Sample Preparation Methodologies

While the described SPE method is validated and robust, other techniques can be explored for the extraction of Serotonin O-sulfate from plasma.

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For a polar compound like Serotonin O-sulfate, a polar organic solvent (e.g., ethyl acetate with a modifier) could be used to extract it from the aqueous plasma matrix after protein precipitation. Optimization of pH and solvent choice is critical for efficient extraction.

-

Supported Liquid Extraction (SLE): SLE is a form of liquid-liquid extraction where the aqueous sample is coated onto an inert solid support. An immiscible organic solvent is then passed through the support to elute the analytes. This technique can offer higher recovery and cleaner extracts compared to traditional LLE by avoiding emulsion formation.

Sample Handling and Stability

Proper sample handling and storage are crucial for accurate quantification of Serotonin O-sulfate. While specific stability data for Serotonin O-sulfate is not extensively published, general guidelines for biogenic amines and sulfated metabolites in plasma should be followed:

-

Collection: Collect whole blood in EDTA-containing tubes.

-

Processing: Centrifuge the blood at 2-8°C as soon as possible to separate plasma.

-

Storage:

-

Short-term: Store plasma at 2-8°C for up to 24 hours.

-

Long-term: For storage longer than 24 hours, freeze plasma at -80°C.

-

-

Freeze-Thaw Cycles: Minimize freeze-thaw cycles. If repeated analysis is required, aliquot plasma into smaller volumes before initial freezing.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Serotonin O-sulfate in human plasma. The detailed protocol and performance characteristics presented in this application note can be used by researchers to implement this method in their laboratories for various research and clinical applications. The information on alternative extraction techniques and sample handling provides a comprehensive guide for the bioanalysis of this important serotonin metabolite.

References

Application Notes and Protocols: Serotonin O-Sulfate as a Potential Biomarker for Major Depressive Disorder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant global health burden. The monoamine hypothesis has long implicated serotonin (5-hydroxytryptamine, 5-HT) in the pathophysiology of depression.[1][2] While direct measurement of serotonin in the brain is invasive, peripheral biomarkers that reflect central serotonergic activity are of great interest for diagnosing MDD, monitoring treatment response, and patient stratification.[3] Serotonin O-sulfate (5-HT-O-SO4) is a metabolite of serotonin, and its quantification in plasma has been proposed as a potential minimally invasive biomarker to evaluate the pathways of serotonin metabolism.[3][4]

These application notes provide a summary of the current understanding of serotonin O-sulfate, its potential relevance to MDD, and detailed protocols for its quantification in human plasma. It is important to note that while a validated method for measuring plasma serotonin O-sulfate exists, its clinical utility as a biomarker for MDD is still under investigation and requires further validation in patient populations.

Serotonin Metabolism and the Rationale for Serotonin O-Sulfate as a Biomarker

Serotonin is synthesized from the amino acid tryptophan.[5] In the central nervous system, its signaling is terminated by reuptake via the serotonin transporter (SERT) and enzymatic degradation.[6][7][8] One of the metabolic pathways for serotonin involves sulfation, a reaction catalyzed by sulfotransferase enzymes (SULTs). Specifically, SULT1A1 and SULT1A3 are known to sulfate phenolic compounds and catecholamines, respectively, and are expressed in the human brain. The sulfation of serotonin results in the formation of serotonin O-sulfate.

The rationale for investigating serotonin O-sulfate as a biomarker for MDD is based on the hypothesis that alterations in serotonin metabolism may be reflected in the peripheral concentrations of its metabolites. By quantifying serotonin O-sulfate in plasma, it may be possible to gain insights into the activity of the serotonergic system without the need for invasive procedures like lumbar puncture to obtain cerebrospinal fluid (CSF).

Quantitative Data on Serotonin O-Sulfate in Healthy Volunteers

To date, the primary source of quantitative data on serotonin O-sulfate levels in human plasma comes from a study by Lozda and Purvinš (2014). This study established a liquid chromatography-mass spectrometry (LC-MS) method to measure 5-HT-O-SO4 in healthy volunteers. The key findings from this study are summarized in the tables below.

Table 1: Basal Plasma Levels of Serotonin O-Sulfate in Healthy Volunteers (Pilot Phase) [3][9]

| Number of Subjects | Basal Plasma 5-HT-O-SO4 Range (ng/mL) |

| 4 | 0.9 - 2.8 |

Table 2: Changes in Plasma Serotonin O-Sulfate Levels After 5-HTP Administration in a Healthy Volunteer (Pilot Phase) [3][9]

| Time Point | Plasma 5-HT-O-SO4 (ng/mL) |

| Before 100 mg 5-HTP | 1.2 |

| 1 hour after 100 mg 5-HTP | 22.6 |

Table 3: Average Plasma Serotonin O-Sulfate Levels Before and After 5-HTP Administration in Healthy Volunteers (Study Phase) [3][9]

| Number of Subjects | Average Plasma 5-HT-O-SO4 Before 5-HTP (ng/mL) | Average Plasma 5-HT-O-SO4 1 hour after 5-HTP (ng/mL) |

| 9 | 19.2 | 15.7 |

Note: In the study phase, six subjects showed a decrease, and three showed an increase in 5-HT-O-SO4 levels one hour after 5-HTP administration.[3][4]

Signaling and Metabolic Pathways

Caption: Serotonin synthesis and metabolism pathway.

Experimental Protocols

The following protocols are based on the methodology described by Lozda and Purvinš (2014) for the quantification of serotonin O-sulfate in human plasma.[3]

Protocol 1: Human Plasma Sample Collection and Preparation

1. Materials:

- Vacuum tubes for blood collection (e.g., containing EDTA)

- Centrifuge

- Polypropylene microcentrifuge tubes (12 x 75 mm)

- Freezer (-20°C or lower)

2. Procedure:

- Collect whole blood from subjects into vacuum tubes.

- Centrifuge the blood samples to separate the plasma.

- Carefully aspirate the plasma supernatant and transfer it to polypropylene microcentrifuge tubes.

- Immediately freeze the plasma samples at -20°C or lower until analysis.

Protocol 2: Quantification of Serotonin O-Sulfate by LC-MS

1. Materials and Reagents:

- Serotonin O-sulfate standard

- Methanol (80%)

- Water

- Acetonitrile (Phase A)

- 0.1% Formic acid aqueous solution (Phase B)

- Liquid chromatography-mass spectrometry (LC-MS) system with a triple quadrupole mass spectrometer

- Analytical column: Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm)

2. Preparation of Calibration Standards:

- Prepare a stock solution of serotonin O-sulfate in 80% methanol (e.g., 93 µg/mL).

- Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 10 to 225 ng/mL.[3]

3. Sample Preparation for Analysis:

- For each plasma sample, aliquot 100 µL into three separate tubes.

- To two of the aliquots, add 20 µL of a serotonin O-sulfate standard solution of a known concentration (standard addition method).

- To the third aliquot, add 20 µL of water.

4. LC-MS Analysis:

- Injection Volume: 5 µL[3]

- Mobile Phase Gradient: [3]

- 0 min: 85% A

- 2.5 min: 55% A

- 3 min: 55% A

- 4 min: 85% A

- 5 min: 85% A

- Flow Rate: 0.2 mL/min[3]

- Mass Spectrometry:

- Ionization Mode: Positive

- Refer to the original publication for specific MS/MS parameters (e.g., cone voltage, collision energy).[10]

// Nodes

Start [label="Start: Subject Recruitment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Blood_Collection [label="Blood Sample Collection\n(Vacuum Tubes)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Centrifugation [label="Centrifugation to\nSeparate Plasma", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Plasma_Aliquoting [label="Plasma Aliquoting and\nStorage at -20°C", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sample_Prep [label="Sample Preparation\n(Standard Addition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

LC_MS_Analysis [label="LC-MS/MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

Data_Analysis [label="Data Analysis and\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End: Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Blood_Collection;

Blood_Collection -> Centrifugation;

Centrifugation -> Plasma_Aliquoting;

Plasma_Aliquoting -> Sample_Prep;

Sample_Prep -> LC_MS_Analysis;

LC_MS_Analysis -> Data_Analysis;

Data_Analysis -> End;

}

Caption: Experimental workflow for plasma serotonin O-sulfate analysis.

Future Directions and Considerations

The establishment of a reliable method for quantifying serotonin O-sulfate in plasma opens up new avenues for research into its potential as a biomarker for MDD.[3][4] Future studies should focus on:

-

Clinical Validation: Measuring and comparing the levels of serotonin O-sulfate in a well-characterized cohort of MDD patients and matched healthy controls.

-

Correlation with Disease Severity: Investigating whether plasma serotonin O-sulfate levels correlate with the severity of depressive symptoms, as assessed by standardized rating scales.

-

Monitoring Treatment Response: Evaluating changes in serotonin O-sulfate levels in MDD patients before and after treatment with antidepressants to determine its utility as a pharmacodynamic biomarker.

-

Exploring the Role of SULTs: Investigating the expression and activity of sulfotransferase enzymes (SULT1A1, SULT1A3) in individuals with MDD to understand the underlying mechanisms of altered serotonin sulfation.

Conclusion